molecular formula C12H19NO3 B1377885 Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 617714-22-4

Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No. B1377885
CAS RN: 617714-22-4
M. Wt: 225.28 g/mol
InChI Key: AUKQEIHIPOHGHN-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C12H19NO3 . It has a molecular weight of 225.29 . This compound is a useful reactant for the design and synthesis of CCR3 antagonists .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-9H,4-7H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 325.8±35.0 °C and a predicted density of 1.139±0.06 g/cm3 . Its pKa is predicted to be -1.62±0.20 .

Scientific Research Applications

Synthesis of CCR3 Antagonists

Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: is a key reactant in the design and synthesis of CCR3 antagonists . CCR3 is a chemokine receptor involved in allergic inflammatory responses, and antagonists of this receptor can potentially treat conditions like asthma and allergic rhinitis.

Molecular Structure Analysis

The compound has been used in molecular structure analysis to understand its interactions and binding patterns. This is crucial for designing drugs with better efficacy and fewer side effects .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Future Directions

Given its role as a reactant for the design and synthesis of CCR3 antagonists , future research may focus on its potential applications in medical and pharmaceutical fields, particularly in the development of new drugs.

properties

IUPAC Name

tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKQEIHIPOHGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

CAS RN

617714-22-4
Record name tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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